molecular formula C18H19BrClN3 B5560244 N-(2-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine

N-(2-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine

Cat. No. B5560244
M. Wt: 392.7 g/mol
InChI Key: YZHZQEHFFSKHJU-FYJGNVAPSA-N
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Description

Synthesis Analysis

The synthesis of related bromo and chloro-substituted piperazine derivatives involves multiple steps, including elimination reactions, reduction reactions, and bromization. For instance, the preparation of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, a compound with structural similarities, requires starting materials such as 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, followed by reactions with piperidin-4-one derivatives (Bi, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction. These techniques confirm the structure and help understand the stabilization via intermolecular interactions. For instance, (E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one was analyzed to reveal its stabilization mechanisms and intermolecular interactions, providing insights into the structural aspects of similar compounds (Chen et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving piperazine derivatives highlight the versatility and reactivity of these compounds. For example, the synthesis of regioisomeric bromodimethoxy benzyl piperazines demonstrates the compound's ability to undergo transformations that yield structurally diverse derivatives, which is crucial for the development of novel compounds with desired properties (Abdel-Hay, Deruiter, & Clark, 2014).

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and characterization of related compounds, such as phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, have been explored to study their spectral, electrochemical, and magnetic properties. These studies contribute to the understanding of the structural and electronic effects on the behavior of copper complexes, which can have implications in catalysis and material science (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Biological Activities

  • Research on bis-Schiff bases containing a piperazine ring, similar in structure to N-(2-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine, has shown antibacterial activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. These findings highlight the potential antimicrobial applications of such compounds (Xu et al., 2018).
  • Another study focused on the synthesis and antiplatelet aggregation activity of novel substituted-piperazine analogues. This research contributes to the development of new therapeutic agents for preventing thrombotic diseases (Youssef et al., 2011).

Antifungal and Antimicrobial Applications

  • A study on triazole alcohols containing N-benzylpiperazine carbodithioate moiety designed as antifungal agents showed significant activity against various Candida species, indicating the potential of these compounds in treating fungal infections (Mahmoudi et al., 2019).
  • Synthesis and evaluation of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were undertaken for their antimicrobial activity, revealing some compounds with promising antimicrobial properties against various bacterial and fungal strains (Babu, Srinivasulu, & Kotakadi, 2015).

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. Many piperazine derivatives exhibit biological activity, so it’s possible that this compound could also be biologically active .

Safety and Hazards

As with any chemical compound, handling “N-(2-bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine” would require appropriate safety precautions. The presence of bromine and chlorine atoms suggests that the compound could be hazardous and should be handled with care .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might exhibit. Further studies could explore these aspects .

properties

IUPAC Name

(E)-1-(2-bromophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrClN3/c19-18-4-2-1-3-16(18)13-21-23-11-9-22(10-12-23)14-15-5-7-17(20)8-6-15/h1-8,13H,9-12,14H2/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHZQEHFFSKHJU-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine

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